![molecular formula C18H12Cl2N2O3S B2709556 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 681162-32-3](/img/structure/B2709556.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
“N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide” is a complex organic compound. It contains a chromeno[4,3-d]thiazol-2-yl moiety, which is a type of heterocyclic compound. Heterocycles like these are often found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Scientific Research Applications
Biological and Environmental Significance
Chlorophenols and Environmental Impact : Research on chlorophenols, structurally related to the chlorophenoxy part of the compound, shows their importance in understanding environmental pollution and dioxin formation. Chlorophenols are precursors to dioxins, which are highly toxic and can lead to significant environmental and health issues. Understanding compounds like N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide can contribute to the study of dioxin formation pathways and their control in industrial processes and waste management (Peng et al., 2016).
Synthetic Protocols and Drug Design : Compounds with chromeno and thiazol structures are often explored for their pharmacological importance. They serve as core structures in secondary metabolites with considerable biological activities. Synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which share a similar chromeno component, highlight the potential of these compounds in drug design and development. These studies can pave the way for designing new compounds with enhanced biological activities, including those related to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide (Mazimba, 2016).
Environmental Fate of Similar Compounds : The study of the environmental fate and toxicity of similar compounds, such as 2,4-D herbicides, is critical. It helps in understanding the impact of such compounds on ecosystems and human health. The presence and detection of these compounds in the environment, along with their toxic effects on non-target organisms, underscore the importance of research in this area. This research is crucial for developing strategies to prevent environmental exposure and mitigate potential risks (Islam et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-14(12(20)7-10)25-9-16(23)21-18-22-17-11-3-1-2-4-13(11)24-8-15(17)26-18/h1-7H,8-9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQIIMWFCOIPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
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